molecular formula C13H23NO4 B1434159 (r)-2-(Boc-amino)oct-7-enoic acid CAS No. 1219015-26-5

(r)-2-(Boc-amino)oct-7-enoic acid

Cat. No.: B1434159
CAS No.: 1219015-26-5
M. Wt: 257.33 g/mol
InChI Key: LFGCDZGIEOJPMD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-(Boc-amino)oct-7-enoic acid is an organic compound that features a Boc-protected amino group and an unsaturated carboxylic acid. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of chemistry and biochemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Boc-amino)oct-7-enoic acid typically involves the following steps:

    Starting Material: The synthesis begins with an appropriate starting material, such as an amino acid or a derivative.

    Protection of the Amino Group: The amino group is protected using Boc anhydride in the presence of a base like triethylamine.

    Formation of the Unsaturated Carboxylic Acid: The protected amino acid undergoes a series of reactions, including alkylation and dehydrohalogenation, to introduce the double bond at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

®-2-(Boc-amino)oct-7-enoic acid can undergo various chemical reactions, including:

    Oxidation: The double bond can be oxidized to form epoxides or diols.

    Reduction: The double bond can be reduced to form saturated derivatives.

    Substitution: The Boc-protected amino group can be deprotected and substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed

    Epoxides: From oxidation of the double bond.

    Saturated Amino Acids: From reduction of the double bond.

    Substituted Amino Acids: From substitution reactions post-deprotection.

Scientific Research Applications

Chemistry

    Building Blocks: Used as intermediates in the synthesis of more complex molecules.

    Protecting Groups: The Boc group is widely used in peptide synthesis.

Biology

    Peptide Synthesis: Incorporated into peptides for studying protein interactions and functions.

Medicine

    Drug Development: Potential use in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-2-(Boc-amino)oct-7-enoic acid depends on its specific application. In peptide synthesis, for example, the Boc group protects the amino group during chain elongation and is later removed to reveal the free amine for further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Boc-amino)octanoic acid: Similar structure but lacks the double bond.

    ®-2-(Boc-amino)hex-5-enoic acid: Similar structure with a shorter carbon chain.

Uniqueness

The presence of the double bond in ®-2-(Boc-amino)oct-7-enoic acid provides unique reactivity compared to its saturated counterparts, making it valuable for specific synthetic applications.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]oct-7-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-5-6-7-8-9-10(11(15)16)14-12(17)18-13(2,3)4/h5,10H,1,6-9H2,2-4H3,(H,14,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGCDZGIEOJPMD-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCC=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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